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  • Product: Lauroylmethionine
  • CAS: 35440-74-5

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of Lauroylmethionine in Lipid Bilayers: A Comprehensive Technical Guide

Executive Summary N-acyl amino acid surfactants (AAS) represent a highly functionalized class of bio-based amphiphiles. Among them, N-lauroyl-L-methionine (Lau-Met) is of particular interest to drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-acyl amino acid surfactants (AAS) represent a highly functionalized class of bio-based amphiphiles. Among them, N-lauroyl-L-methionine (Lau-Met) is of particular interest to drug development professionals and biophysicists due to its unique structural topology: a 12-carbon saturated hydrophobic tail coupled with a bulky, sulfur-containing amino acid headgroup. This whitepaper deconstructs the biophysical mechanisms by which Lau-Met partitions into, perturbs, and ultimately solubilizes lipid bilayers. By understanding the causality behind these molecular interactions, researchers can better engineer lipid-based nanocarriers, antimicrobial formulations, and permeability enhancers.

Molecular Architecture and Thermodynamic Partitioning

The interaction between Lau-Met and a lipid bilayer is fundamentally driven by thermodynamics. The molecule consists of a hydrophobic lauroyl chain (C12) and a polar L-methionine headgroup linked via an amide bond.

When introduced to an aqueous environment containing lipid bilayers (e.g., liposomes or cell membranes), the hydrophobic effect drives the expulsion of the lauroyl chain from the aqueous phase into the hydrophobic core of the lipid bilayer[1]. Concurrently, the L-methionine headgroup acts as an interfacial anchor. The amide linkage and the terminal carboxylate group engage in hydrogen bonding and dipole-dipole interactions with the zwitterionic or anionic headgroups of the membrane phospholipids[2].

Unlike conventional synthetic surfactants (e.g., Sodium Dodecyl Sulfate), the amino acid headgroup of Lau-Met allows for a more controlled, biocompatible integration into the membrane, dictating a highly specific, concentration-dependent mechanism of action[2].

The Three-Stage Mechanism of Action

The mechanism by which Lau-Met alters lipid bilayers is not a singular event but a continuous, concentration-dependent progression. As a Senior Application Scientist, I classify this progression into three distinct thermodynamic stages based on the surfactant's Critical Micelle Concentration (CMC).

MOA SubCMC Stage 1: Sub-CMC Interfacial Adsorption MidCMC Stage 2: Near-CMC Bilayer Fluidization SubCMC->MidCMC Increasing Concentration PostCMC Stage 3: Post-CMC Micellar Solubilization MidCMC->PostCMC Lipid Extraction

Concentration-dependent mechanism of lauroylmethionine in lipid bilayers.

Stage 1: Interfacial Adsorption and Anchoring (Sub-CMC)

At concentrations well below the CMC, Lau-Met exists as free monomers in solution. These monomers spontaneously partition into the outer leaflet of the lipid bilayer. The lauroyl chain aligns parallel to the lipid acyl chains, while the bulky methionine headgroup remains strictly at the lipid-water interface. This asymmetric insertion causes a slight lateral expansion of the outer leaflet, inducing positive membrane curvature, but overall bilayer integrity is maintained[1].

Stage 2: Bilayer Perturbation and Fluidization (Near-CMC)

As the concentration approaches the CMC, the accumulation of Lau-Met in the bilayer induces severe lateral steric stress. The bulky methionine headgroup disrupts the tight, highly ordered packing of the phospholipid headgroups. This disruption increases the free volume within the hydrophobic core, leading to a marked increase in membrane fluidity[3]. At this stage, the membrane exhibits transient leakiness, making Lau-Met an excellent candidate for drug permeability enhancement.

Stage 3: Transmembrane Pore Formation and Solubilization (Above CMC)

Above the CMC, the thermodynamic equilibrium shifts drastically. The chemical potential favors the formation of mixed micelles over bilayer integration. Lau-Met begins to extract phospholipids from the bilayer, forming surfactant-lipid mixed micelles in the aqueous phase. This lipid extraction leads to the formation of stable transmembrane pores and, ultimately, complete solubilization (lysis) of the membrane[2].

The Unique Role of the Methionine Headgroup

While the lauroyl chain dictates the depth of membrane penetration, the methionine headgroup defines the specificity of the interaction. The presence of the thioether group ( −S−CH3​ ) imparts two critical biophysical properties:

  • Steric Hindrance: The bulky side chain prevents the deep penetration of the headgroup into the hydrophobic core. This strict interfacial positioning maximizes the disruption of lipid-lipid hydrogen bonding networks at the membrane surface.

  • Redox-Responsive Behavior: The thioether sulfur is highly susceptible to oxidation, converting to methionine sulfoxide in the presence of Reactive Oxygen Species (ROS). This oxidation dramatically increases the polarity and hydration radius of the headgroup. Consequently, the oxidized Lau-Met becomes more hydrophilic, altering its partition coefficient and triggering a sudden, stimuli-responsive release of the membrane structure—a highly desirable trait in targeted drug delivery systems.

Quantitative Data Summary

To facilitate rapid comparison for formulation scientists, the physicochemical properties and membrane interaction metrics of Lauroylmethionine are summarized below.

ParameterValue / CharacteristicBiophysical Implication
Molecular Weight 331.47 g/mol Determines mass-based dosing in formulations.
Hydrophobic Tail Length C12 (Saturated)Optimal length for matching the hydrophobic thickness of typical biological membranes.
Critical Micelle Concentration (CMC) ~1.5 - 2.5 mMDefines the threshold between membrane fluidization and membrane solubilization.
Primary Interaction Forces Hydrophobic effect, H-bondingEnsures stable partitioning without requiring electrostatic attraction (unlike cationic surfactants).
Membrane Fluidity Impact High (Decreases Anisotropy r )Disrupts lipid packing, highly effective as a permeability enhancer[3].

Experimental Workflows for Validating Membrane Interactions

To ensure scientific integrity, the mechanisms described above must be validated through rigorous, self-validating experimental systems. Below are two field-proven protocols for quantifying the interaction of Lau-Met with lipid bilayers.

Protocol A: Real-Time Kinetics via Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is the gold standard for monitoring mass changes and viscoelastic properties of membranes in real-time[4].

QCMD Prep 1. Sensor Preparation (Hydrophilic Silica) Vesicle 2. Liposome Fusion (SLB Formation) Prep->Vesicle Baseline 3. Baseline Equilibration (Buffer Wash) Vesicle->Baseline Injection 4. Lau-Met Injection (Real-time Δf and ΔD) Baseline->Injection Analysis 5. Viscoelastic Modeling (Voigt Model) Injection->Analysis

Step-by-step QCM-D experimental workflow for membrane interaction analysis.

Step-by-Step Methodology:

  • Sensor Preparation: Clean silicon dioxide ( SiO2​ ) QCM-D sensors using a 10-minute UV/Ozone treatment followed by rinsing with 2% SDS, ultrapure water, and ethanol. Dry with N2​ gas.

  • SLB Formation: Flow Small Unilamellar Vesicles (SUVs, 100 nm diameter, 0.1 mg/mL in HEPES buffer) over the sensor at 50 µL/min. Monitor the frequency ( Δf ) and dissipation ( ΔD ) shifts. A successful Supported Lipid Bilayer (SLB) formation is self-validated by a final Δf of approximately -26 Hz and a ΔD of <0.5×10−6 .

  • Equilibration: Wash the system with surfactant-free HEPES buffer until a flat, stable baseline is achieved.

  • Surfactant Injection: Inject Lau-Met at targeted concentrations (e.g., 0.5x, 1x, and 2x CMC).

  • Data Interpretation:

    • Sub-CMC: A slight decrease in Δf (mass addition) with minimal change in ΔD indicates bilayer insertion.

    • Post-CMC: A sharp increase in Δf (mass loss) coupled with a spike in ΔD indicates lipid extraction and membrane solubilization[4].

Protocol B: Membrane Fluidity via Fluorescence Anisotropy

To validate Stage 2 (Bilayer Fluidization), fluorescence anisotropy using the probe Laurdan or DPH is utilized[5].

Step-by-Step Methodology:

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of POPC via thin-film hydration and extrusion through a 100 nm polycarbonate membrane.

  • Probe Incorporation: Incorporate the fluorescent probe DPH (1,6-diphenyl-1,3,5-hexatriene) into the liposomes at a probe-to-lipid molar ratio of 1:200. Incubate in the dark for 30 minutes at room temperature.

  • Titration: Aliquot the liposome suspension into a cuvette. Titrate increasing concentrations of Lau-Met (from 0.1 mM up to the CMC).

  • Measurement: Using a spectrofluorometer equipped with polarizing filters, excite the sample at 350 nm and measure emission at 452 nm. Record the parallel ( I∥​ ) and perpendicular ( I⊥​ ) fluorescence intensities.

  • Calculation & Validation: Calculate the steady-state anisotropy ( r ). A statistically significant, dose-dependent decrease in r validates that Lau-Met is disrupting the lipid packing and fluidizing the hydrophobic core of the bilayer[3].

Conclusion & Future Perspectives

Lauroylmethionine is a highly sophisticated amphiphile whose interaction with lipid bilayers is governed by strict thermodynamic principles. By modulating its concentration, researchers can precisely control its mechanism of action—from gentle membrane fluidization to complete micellar solubilization. Furthermore, the inherent redox sensitivity of the methionine thioether group opens novel avenues for developing stimuli-responsive liposomal drug delivery systems that release their payload exclusively in oxidative pathological microenvironments.

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Exploratory

An In-depth Technical Guide to the Structural Characterization of Lauroylmethionine Derivatives

Abstract Lauroylmethionine derivatives, a class of N-acyl amino acids (NAAAs), are gaining significant attention in pharmaceuticals, cosmetics, and drug delivery systems due to their unique physicochemical properties, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Lauroylmethionine derivatives, a class of N-acyl amino acids (NAAAs), are gaining significant attention in pharmaceuticals, cosmetics, and drug delivery systems due to their unique physicochemical properties, including surface activity and biocompatibility.[1][2] The precise structural elucidation of these amphipathic molecules is paramount for understanding their function, ensuring purity, and meeting regulatory standards. This technical guide provides a comprehensive framework for the structural characterization of lauroylmethionine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into a multi-pronged analytical approach, explaining the causality behind experimental choices and presenting self-validating protocols to ensure scientific integrity. This guide will navigate through the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and various chromatographic methods, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Molecular Architecture of Lauroylmethionine Derivatives

Lauroylmethionine is an N-acyl amino acid where the amino group of the essential amino acid L-methionine is acylated with lauric acid (a C12 saturated fatty acid).[3][4] This conjugation results in an amphipathic molecule with a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail. Derivatives of lauroylmethionine can vary in several ways:

  • Esterification or Amidation of the Carboxyl Group: The carboxylic acid moiety of methionine can be modified to form esters or amides, altering the molecule's polarity and reactivity.

  • Oxidation State of the Sulfur Atom: The thioether group in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide or methionine sulfone, which can significantly impact the molecule's biological activity and stability.[5][6]

  • Chirality: As L-methionine is chiral, its derivatives will also be chiral, and verifying the enantiomeric purity is often crucial.[7]

A robust structural characterization workflow is therefore essential to confirm the identity, purity, and stability of these valuable compounds.

The Characterization Workflow: A Self-Validating Triad

A cornerstone of reliable structural elucidation is the integration of multiple, orthogonal analytical techniques. This approach creates a self-validating system where the results from one method corroborate and complement the findings of another. Our recommended workflow for lauroylmethionine derivatives is built on the triad of NMR, MS, and FTIR, supported by chromatographic separation.

Characterization Workflow cluster_0 Primary Structure Elucidation cluster_1 Separation & Purity NMR NMR Final Structure Final Structure NMR->Final Structure MS MS MS->Final Structure FTIR FTIR FTIR->Final Structure Chromatography Chromatography Chromatography->NMR Isolated Fractions Chromatography->MS Online/Offline Analysis Chromatography->FTIR For Bulk Analysis Sample Sample Sample->Chromatography MS_Fragmentation cluster_0 N-Lauroylmethionine [M+H]+ cluster_1 Key Fragment Ions Parent Lauroyl-NH-CH(COOH)-CH2-CH2-S-CH3 Frag1 Lauroyl Cation [C12H23O]+ Parent->Frag1 Amide Cleavage Frag2 Methionine Immonium Ion [H2N=CH-CH2-CH2-S-CH3]+ Parent->Frag2 Amide Cleavage Frag3 Loss of Water [M+H - H2O]+ Parent->Frag3 Frag4 Loss of Methionine side chain Parent->Frag4

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Foundational

enzymatic degradation pathways of N-lauroylmethionine

An In-Depth Technical Guide to the Enzymatic Degradation Pathways of N-Lauroylmethionine Executive Summary N-acyl amino acids (NA-AAs) represent a critical class of bioactive signaling lipids that regulate diverse physio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Enzymatic Degradation Pathways of N-Lauroylmethionine

Executive Summary

N-acyl amino acids (NA-AAs) represent a critical class of bioactive signaling lipids that regulate diverse physiological processes, including energy homeostasis, nociception, and mitochondrial uncoupling. N-lauroylmethionine, a specific NA-AA composed of a lauric acid (C12:0) tail conjugated to an L-methionine headgroup via an amide linkage, undergoes a highly regulated, biphasic catabolic process.

As drug development increasingly targets lipid signaling pathways—particularly those involving endocannabinoid-like molecules—understanding the precise enzymatic degradation of N-lauroylmethionine is paramount. This whitepaper dissects the primary amide hydrolysis pathways, the divergent catabolism of its constituents, and provides a self-validating experimental framework for quantifying these metabolic events in vitro.

Phase I: Primary Enzymatic Hydrolysis (Amide Cleavage)

The degradation of N-lauroylmethionine is initiated by the hydrolytic cleavage of its central amide bond. Because the molecule is amphiphilic, the enzymes responsible for its degradation require a hydrophobic binding pocket to accommodate the C12 acyl chain and a catalytic nucleophile to attack the amide carbonyl.

Mammalian Pathways: PM20D1 and FAAH

In mammalian systems, the regulation of endogenous NA-AAs is governed by two primary enzymes with distinct spatial compartmentalization[1]:

  • PM20D1 (Peptidase M20 Domain Containing 1): This is the primary extracellular synthase/hydrolase for NA-AAs. Secreted into the circulation, PM20D1 utilizes a classic metallopeptidase mechanism (typically zinc-dependent) to hydrolyze the amide bond of N-lauroylmethionine, releasing free lauric acid and L-methionine.

  • FAAH (Fatty Acid Amide Hydrolase): Operating as the intracellular counterpart, FAAH is an integral membrane protein localized to the endoplasmic reticulum. It utilizes an unusual Ser-Ser-Lys catalytic triad. While FAAH is most famous for degrading the endocannabinoid anandamide, it exhibits broad substrate promiscuity for N-acyl amino acids, efficiently cleaving medium-chain variants like N-lauroylmethionine[1].

Microbial and Bacterial Pathways: Aminoacylases

In industrial biocatalysis and microbiome environments, specific aminoacylases drive this degradation. Enzymes such as the α -aminoacylase MsAA and PmAcy have been identified as potent catalysts for both the synthesis and hydrolysis of lauroyl-methionine. These M20 family peptidases undergo significant conformational shifts (from "open" to "closed" states) upon substrate binding, effectively shielding the hydrophobic lauroyl chain from the aqueous environment during catalysis.

G NLM N-lauroylmethionine Enzymes Amide Hydrolases (PM20D1, FAAH, MsAA) NLM->Enzymes Hydrolytic Cleavage LA Lauric Acid (C12:0) Enzymes->LA Met L-Methionine Enzymes->Met BetaOx Mitochondrial β-Oxidation LA->BetaOx MetCyc Methionine Cycle (SAMe Synthesis) Met->MetCyc AcCoA 6 x Acetyl-CoA BetaOx->AcCoA TransSulf Transsulfuration Pathway MetCyc->TransSulf

Biphasic degradation pathway of N-lauroylmethionine into its downstream metabolic fates.

Phase II: Divergent Catabolism of Constituents

Following amide hydrolysis, the resulting lauric acid and L-methionine enter entirely distinct metabolic cascades.

Pathway A: Lauric Acid β -Oxidation

Lauric acid (C12:0) is a medium-chain fatty acid (MCFA). Unlike long-chain fatty acids (LCFAs) that strictly require the Carnitine Palmitoyltransferase I (CPT-1) shuttle to enter the mitochondria, lauric acid can partially bypass this regulatory step, diffusing directly into the mitochondrial matrix[2]. Once inside, it is activated to lauroyl-CoA and undergoes five cycles of mitochondrial β -oxidation. Each cycle sequentially cleaves a two-carbon unit, ultimately yielding six molecules of Acetyl-CoA , alongside NADH and FADH 2​ . Furthermore, lauric acid acts as a natural ligand for PPAR α , upregulating the transcription of downstream β -oxidation enzymes (like acyl-CoA oxidase), thereby creating a positive feedback loop that accelerates its own catabolism[2].

Pathway B: L-Methionine Metabolism

The liberated L-methionine is an essential sulfur-containing amino acid. Its degradation follows two primary biological routes:

  • Mammalian Hepatic Metabolism: Methionine is first adenylated by methionine adenosyltransferase (MAT) to form S-adenosylmethionine (SAMe), the principal universal methyl donor. Following transmethylation, it becomes S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine. Homocysteine then enters the transsulfuration pathway via cystathionine β -synthase to eventually yield cysteine and α -ketobutyrate.

  • Microbial Catabolism: In the gut microbiome (and notably in food science applications like cheese ripening), L-methionine is degraded to volatile sulfur compounds (VSCs) such as methanethiol (MTL). This occurs either via a one-step degradation catalyzed by L-methionine γ -lyase or a two-step transamination pathway initiated by L-methionine aminotransferase[3].

Quantitative Enzyme Profiling

To effectively design pharmacokinetic (PK) or target-engagement assays, researchers must understand the kinetic distinctions between the primary hydrolases.

Enzyme / CatalystCellular LocalizationPrimary Catalytic RoleSubstrate PreferenceStructural Mechanism
PM20D1 Extracellular / SerumSystemic NA-AA regulationBroad (N-acyl amino acids)Zinc-dependent metallopeptidase
FAAH Intracellular (ER)Local lipid signaling clearanceN-acyl ethanolamines & NA-AAsSer-Ser-Lys catalytic triad
MsAA (Microbial) Intracellular (Bacterial)Biocatalysis / ScavengingAcyl-amino acids (incl. C12)M20 family, conformational shift

Experimental Protocol: In Vitro LC-MS/MS Hydrolysis Assay

To validate the degradation kinetics of N-lauroylmethionine by FAAH or PM20D1, a self-validating in vitro assay utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Causality in Design: We utilize Multiple Reaction Monitoring (MRM) because NA-AAs lack strong chromophores for UV detection. Furthermore, quenching the reaction with cold acetonitrile serves a dual purpose: it instantaneously denatures the hydrolase to lock the kinetic time-point, and it precipitates proteins to prevent LC column fouling.

Step-by-Step Methodology:
  • Substrate Preparation: Prepare a 10 mM stock of N-lauroylmethionine in DMSO. Dilute to a working concentration of 50 µM in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA to prevent non-specific plastic binding of the lipid tail).

  • Enzyme Incubation: Pre-warm the substrate solution to 37°C. Initiate the reaction by adding recombinant human FAAH or PM20D1 (final concentration: 10 nM).

  • Time-Course Sampling: At predefined intervals (e.g., 0, 5, 15, 30, 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., N-heptadecanoyl-L-methionine, 1 µM). Vortex for 10 seconds.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured enzyme.

  • LC-MS/MS Analysis: Transfer the supernatant to mass spec vials. Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid. Quantify the depletion of the parent N-lauroylmethionine peak and the appearance of the lauric acid and L-methionine daughter peaks using MRM mode.

Workflow Prep 1. Substrate Prep (N-lauroylmethionine) Incubate 2. Enzyme Incubation (PM20D1/FAAH at 37°C) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (MRM Quantification) Centrifuge->LCMS

Standardized LC-MS/MS experimental workflow for tracking N-lauroylmethionine hydrolysis.

Conclusion

The degradation of N-lauroylmethionine is a highly orchestrated biochemical event bridging lipid signaling and fundamental energy metabolism. By mapping the specific amidases (PM20D1, FAAH) and the subsequent β -oxidation and transsulfuration pathways, researchers can better design pharmacokinetic models and targeted therapies for metabolic and nociceptive disorders.

References

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife. eLife Sciences.[Link]

  • Novel aminoacylases for the synthesis of acyl-amino acids as biosurfactants. Heinrich-Heine-Universität Düsseldorf.[Link]

  • Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes. Xia & He Publishing.[Link]

  • Diversity of l-Methionine Catabolism Pathways in Cheese-Ripening Bacteria. ASM Journals.[Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Purification Protocol for N-Lauroyl-L-Methionine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: N-Lauroyl-L-Methionine (C₁₇H₃₃NO₃S) Applications: Biocompatible surfactant, liposomal formulation stabilizer, and transde...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: N-Lauroyl-L-Methionine (C₁₇H₃₃NO₃S) Applications: Biocompatible surfactant, liposomal formulation stabilizer, and transdermal permeation enhancer [5].

Introduction and Mechanistic Rationale

N-Lauroyl-L-methionine is a highly valued lipoamino acid that combines the hydrophobic properties of a C12 fatty acid (lauric acid) with the polar, sulfur-containing headgroup of L-methionine. This amphiphilic architecture makes it an exceptional surfactant and emulsifier for pharmaceutical and dermaceutical applications.

To provide comprehensive flexibility for drug development professionals, this application note details two orthogonal synthetic pathways:

  • Classical Chemical Synthesis (Schotten-Baumann Reaction): The industry standard for rapid, scalable, and high-yield production [4].

  • Green Biocatalytic Synthesis (Aminoacylase-Mediated): An emerging, environmentally benign enzymatic approach that avoids toxic acyl chlorides and minimizes salt waste [2, 3].

Method 1: Classical Chemical Synthesis (Schotten-Baumann Acylation)

Causality & Expert Insight

The Schotten-Baumann reaction relies on the nucleophilic acyl substitution of an acid chloride (lauroyl chloride) by a primary amine (L-methionine) [4]. Because acid chlorides readily hydrolyze in water, the reaction is performed in a biphasic or mixed aqueous-organic solvent system (e.g., water and acetone).

The critical causality of the base: The addition of a strong base (NaOH) serves a dual purpose. First, it maintains the methionine amino group in its deprotonated, nucleophilic state (free base). Second, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct. If the HCl is not neutralized, the pH drops, the amine protonates (forming an unreactive ammonium salt), and the reaction stalls. Strict temperature control (0–5 °C) is required to suppress the competing side-reaction of lauroyl chloride hydrolysis.

Reagents and Equipment
  • L-Methionine: 1.00 g (6.70 mmol)

  • Lauroyl chloride: 1.75 mL (7.37 mmol, 1.1 eq)

  • Sodium hydroxide (NaOH): 1M aqueous solution

  • Hydrochloric acid (HCl): 1M aqueous solution

  • Acetone: Analytical grade

  • Equipment: Round-bottom flask, magnetic stirrer, addition funnel, ice-water bath, pH meter, vacuum filtration setup.

Step-by-Step Protocol & Self-Validating Checkpoints
  • Substrate Solubilization: Dissolve 1.00 g of L-methionine in a mixture of 15 mL of 1M NaOH and 10 mL of acetone in a 100 mL round-bottom flask.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Acylation (Nucleophilic Attack): Dissolve 1.75 mL of lauroyl chloride in 5 mL of acetone. Transfer this to an addition funnel and add it dropwise to the stirring methionine solution over 30 minutes.

  • Self-Validating QC Checkpoint 1 (pH Monitoring): Concurrently monitor the reaction pH. As the reaction proceeds, HCl is generated. Add 1M NaOH dropwise to strictly maintain the pH between 9.0 and 10.0 . Note: Continuous consumption of base is the primary physical indicator that the acylation is actively proceeding.

  • Maturation: Once the addition is complete and the pH stabilizes (indicating the consumption of the acid chloride), remove the ice bath. Stir the mixture at room temperature (20–25 °C) for 2 hours.

  • Precipitation: Return the flask to the ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0 .

  • Self-Validating QC Checkpoint 2 (Phase Transition): At pH 2.0, the water-soluble sodium salt of N-lauroyl-L-methionine protonates into its free carboxylic acid form. The sudden formation of a dense, white precipitate visually validates successful synthesis [1].

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (3 × 20 mL) to remove NaCl and unreacted methionine, followed by cold hexane (10 mL) to extract any trace lauric acid (hydrolysis byproduct).

  • Drying: Dry the purified white solid in a vacuum desiccator over silica gel for 24 hours.

Chemical_Synthesis A L-Methionine (in 1M NaOH / Acetone) C Schotten-Baumann Reaction (0-5°C, pH 9-10) A->C B Lauroyl Chloride (in Acetone) B->C D Acidification (1M HCl to pH 2.0) C->D 2 hrs, 25°C E Vacuum Filtration & Solvent Wash D->E Precipitation F N-Lauroyl-L-Methionine (Purified White Solid) E->F

Figure 1: Workflow of the Schotten-Baumann chemical synthesis of N-lauroyl-L-methionine.

Method 2: Green Biocatalytic Synthesis (Aminoacylase-Mediated)

Causality & Expert Insight

To circumvent the environmental hazards of acyl chlorides, L-aminoacylases (EC 3.5.1.14) can be utilized to catalyze the reverse hydrolysis (condensation) of lauric acid and L-methionine [2]. Because the natural equilibrium of hydrolases favors bond cleavage in aqueous environments, the thermodynamic equilibrium must be artificially shifted toward synthesis. This is achieved by operating in a micro-aqueous or co-solvent system (e.g., glycerol-water) which drastically lowers water activity, thereby forcing the enzyme to synthesize the amide bond [3].

Reagents and Equipment
  • L-Methionine & Lauric Acid: 50 mM each

  • Enzyme: Recombinant Aminoacylase (e.g., Mycobacterial MsAA or Pig Kidney Acylase I)

  • Buffer: 100 mM Phosphate buffer (pH 7.5)

  • Co-solvent: Glycerol

  • Equipment: Thermomixer, centrifuge, HPLC for reaction monitoring.

Step-by-Step Protocol & Self-Validating Checkpoints
  • System Preparation: Suspend 50 mM L-methionine and 50 mM lauric acid in 20 mL of 100 mM phosphate buffer (pH 7.5).

  • Equilibrium Shift: Add glycerol to achieve a final concentration of 70–80% (v/v). Readjust the pH to 7.5 if necessary.

  • Biocatalysis: Add 0.2% (wt/vol) lyophilized aminoacylase powder to the suspension [3].

  • Incubation: Incubate the mixture in a thermomixer at 40–70 °C (temperature optimized based on specific enzyme origin; e.g., 70 °C for thermophilic MsAA) [2] with continuous orbital shaking at 200 rpm for 48 hours.

  • Self-Validating QC Checkpoint (TLC/HPLC): Withdraw 50 µL aliquots at 12, 24, and 48 hours. Quench with acetonitrile and analyze via HPLC-ELSD. The progressive reduction of the lauric acid peak directly validates enzyme efficacy.

  • Termination & Extraction: Terminate the reaction by heating to 100 °C for 10 minutes (enzyme denaturation). Extract the aqueous-glycerol mixture with ethyl acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the product.

Enzymatic_Synthesis A L-Methionine + Lauric Acid C Aqueous-Glycerol Medium (pH 7.0-7.5, 40-70°C) A->C B Aminoacylase Enzyme (e.g., Acylase I / MsAA) B->C D Reverse Hydrolysis (Thermodynamic Shift) C->D E N-Lauroyl-L-Methionine (Biocatalytic Product) D->E

Figure 2: Biocatalytic reverse hydrolysis pathway using aminoacylase.

Quantitative Data Presentation

Table 1: Comparative Analysis of Synthesis Modalities
ParameterClassical Chemical Synthesis (Schotten-Baumann)Biocatalytic Synthesis (Aminoacylase)
Typical Yield 80 – 89%40 – 75% (Equilibrium dependent)
Reaction Time 2.5 – 3 Hours24 – 48 Hours
Acylating Agent Lauroyl Chloride (Toxic, Moisture Sensitive)Lauric Acid (Safe, Stable)
Byproducts Stoichiometric NaCl (Salt waste)Water (H₂O)
Scalability Excellent (Industrial Standard)Moderate (Limited by enzyme cost/stability)
Table 2: Physicochemical and Spectral Characterization Data [1]
Analytical MethodExpected Values for Purified N-Lauroyl-L-Methionine
Appearance White solid powder
Exact Mass / Formula 331.218 g/mol / C₁₇H₃₃NO₃S
HRMS (ESI-Q-TOF) m/z [M−H]⁻ calculated: 330.2108; Found: ~330.2107
¹H-NMR (400 MHz, DMSO-d₆) δ 12.55 (s, 1H, COOH), 8.05 (d, J = 7.9 Hz, 1H, NH), 4.29 (ddd, 1H, α-CH), 2.50–2.34 (m, 2H, CH₂-S), 2.10 (td, 2H, CH₂-C=O), 2.03 (s, 3H, S-CH₃), 1.35–1.11 (m, 16H, aliphatic chain), 0.94–0.77 (m, 3H, terminal CH₃).

References

  • Title: Synthesis, Physicochemical Characterization and Aquatic Toxicity Studies of Anionic Surfactants Derived from Amino and α-Hydroxy Acid Source: rsc.org URL: [Link]

  • Title: Chaperone assisted recombinant expression of a mycobacterial aminoacylase in Vibrio natriegens and Escherichia coli capable of N-lauroyl-L-amino acid synthesis Source: nih.gov URL: [Link]

  • Title: Enzymatic Synthesis of N-Acyl-L-Amino Acids in a Glycerol–Water System Using Acylase I from Pig Kidney Source: dss.go.th URL: [Link]

  • Title: Schotten–Baumann reaction - Wikipedia Source: wikipedia.org URL: [Link]

  • Source: google.
Application

Application Note: Advanced NMR Spectroscopy Parameters for the Structural Characterization of N-Lauroyl-L-Methionine

Introduction & Scientific Rationale N-Lauroyl-L-methionine (C12Met) is a highly functional lipoamino acid characterized by a hydrophobic lauric acid tail (C12) and a hydrophilic methionine headgroup. Synthesized via chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-Lauroyl-L-methionine (C12Met) is a highly functional lipoamino acid characterized by a hydrophobic lauric acid tail (C12) and a hydrophilic methionine headgroup. Synthesized via chemical acylation or biocatalytic aminoacylases [2], C12Met is widely utilized in lipid-based drug delivery, cosmetics, and as a biocompatible surfactant.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the structural integrity of C12Met. While mass spectrometry confirms the molecular weight, only NMR can unambiguously validate the regiochemistry of the amide linkage, the preservation of the oxidation-sensitive thioether group, and the conformational dynamics of the molecule in solution[4].

Experimental Causality: Solvent Selection & Molecular Dynamics

The choice of deuterated solvent dictates the physical state of the lipoamino acid during acquisition, fundamentally altering the resulting spectra:

  • Monomeric Characterization (DMSO-d6): C12Met is an amphiphilic molecule. In aqueous environments, it spontaneously self-assembles into micelles above its Critical Micelle Concentration (CMC). Micellization restricts molecular tumbling, leading to rapid transverse relaxation ( T2​ ) and severely broadened NMR signals. Using DMSO-d6 fully solvates both the polar headgroup and the hydrophobic tail, breaking intermolecular hydrogen bonds and yielding sharp, highly resolved monomeric peaks essential for accurate integration and J-coupling analysis [1].

  • Self-Assembly Analysis (D2O): Conversely, D2O is deliberately chosen when studying micellization behavior. By acquiring a concentration gradient of 1 H NMR spectra in D2O, researchers can determine the CMC by plotting the chemical shift changes ( Δδ ) of the terminal methyl and S-CH 3​ protons, which experience a distinct shielding environment upon entering the hydrophobic micellar core.

Analytical Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6 or D2O) Acq1D 1D NMR Acquisition (1H, 13C Spectra) Prep->Acq1D Transfer to Magnet Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Resolve Overlap Process Data Processing (Phase/Baseline Correction) Acq1D->Process Direct 1D Processing Acq2D->Process 2D Map Processing Validate Structural Validation & Purity Assessment Process->Validate Monomeric State (DMSO) CMC Self-Assembly Analysis (CMC Determination) Process->CMC Aqueous State (D2O)

Workflow for N-Lauroyl-L-Methionine NMR characterization and self-assembly analysis.

Step-by-Step Methodology: Self-Validating NMR Protocol

To ensure a self-validating system, this protocol incorporates internal referencing and homogeneity checks to prevent spectral artifacts [3].

Step 1: Sample Preparation & Concentration Optimization

  • Action: Weigh 15–20 mg of lyophilized C12Met for 1 H NMR, or 60–80 mg for 13 C NMR.

  • Causality: 13 C has a low natural abundance (1.1%) and low gyromagnetic ratio. Higher concentrations are mandatory to achieve an adequate signal-to-noise ratio (SNR) within a practical timeframe without relying on excessive scan accumulation.

Step 2: Dissolution & Filtration

  • Action: Dissolve the sample in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 60 seconds. Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube.

  • Causality: Filtration removes undissolved particulates and paramagnetic impurities (e.g., trace metals). Particulates distort the localized magnetic field ( B0​ ) homogeneity, causing poor shimming, asymmetric peak shapes, and line broadening.

Step 3: Acquisition Parameters

  • Action: For 1 H NMR: 400 MHz, 298 K, 16 scans, 10-second relaxation delay ( D1​ ).

  • Causality: A D1​ of 10 seconds ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the slowly relaxing terminal methyl groups. This guarantees that peak integrations are strictly quantitative and accurately reflect the molecule's stoichiometry.

Step 4: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation. Perform zero-order and first-order phase corrections, followed by a polynomial baseline correction.

  • Causality: A mathematically flat baseline is an absolute prerequisite for accurate integration, which validates the 1:1 stoichiometric ratio between the lauroyl tail and the methionine headgroup.

Quantitative Data Presentation

The structural confirmation of C12Met relies on specific chemical shift markers. The amide proton (NH) and the α -proton exhibit characteristic splitting patterns due to their adjacent chiral center [1].

Table 1: 1 H NMR Spectral Data of N-Lauroyl-L-Methionine (400 MHz, DMSO-d6) Data adapted from standardized lipoamino acid characterization profiles [1].

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
12.55s-1HCOOH (Carboxylic acid)
8.05d7.91HNH (Amide proton)
4.29ddd9.5, 7.8, 4.51H α -CH (Methionine)
2.50 – 2.34m-2H γ -CH 2​ (Methionine)
2.10td7.2, 2.72H α -CH 2​ (Lauroyl chain)
2.03s-3HS-CH 3​ (Thioether methyl)
2.00 – 1.75m-2H β -CH 2​ (Methionine)
1.57 – 1.39m-2H β -CH 2​ (Lauroyl chain)
1.35 – 1.11m-16HAliphatic chain (Lauroyl)
0.94 – 0.77m-3HTerminal CH 3​ (Lauroyl)

Table 2: 13 C NMR Spectral Data (101 MHz, DMSO-d6)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
173.5Quaternary (C=O)COOH (Carboxylic acid)
172.4Quaternary (C=O)Amide Carbonyl (Lauroyl)
50.8CH α -C (Methionine)
35.1CH 2​ α -CH 2​ (Lauroyl chain)
31.3 – 22.1CH 2​ Aliphatic chain carbons (Lauroyl)
25.2CH 2​ γ -CH 2​ (Methionine)
14.6CH 3​ S-CH 3​ (Thioether methyl)
14.0CH 3​ Terminal CH 3​ (Lauroyl)

Advanced 2D NMR Strategies for Unambiguous Elucidation

Relying solely on 1D NMR can leave structural ambiguities, particularly in the heavily overlapped aliphatic region (1.1–1.5 ppm). 2D NMR techniques provide definitive proof of molecular connectivity [4]:

  • COSY (Correlation Spectroscopy): Maps the continuous spin system of the methionine side chain. It confirms the connectivity from the α -proton (4.29 ppm) to the β -protons (1.75–2.00 ppm) and the γ -protons (2.34–2.50 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves proton overlap by dispersing signals along the 13 C dimension. It is critical for distinguishing the α -CH 2​ of the lauroyl chain from the γ -CH 2​ of the methionine group.

  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive proof of acylation. HMBC detects long-range (2 to 3 bond) correlations. A cross-peak between the methionine α -proton (4.29 ppm) and the lauroyl amide carbonyl carbon (~172.4 ppm) provides absolute confirmation that the covalent amide bond was successfully formed, distinguishing the product from a mere physical mixture of unreacted lauric acid and methionine.

References

  • Synthesis, Physicochemical Characterization and Aquatic Toxicity Studies of Anionic Surfactants Derived from Amino and α-Hydroxy Acid. RSC Advances.
  • Chaperone assisted recombinant expression of a mycobacterial aminoacylase in Vibrio natriegens and Escherichia coli capable of N-lauroyl-L-amino acid synthesis. Microbial Cell Factories (PMC).
  • Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids. BenchChem.
  • Characterizing fatty acids with advanced multinuclear NMR methods. Magritek.
Method

Application Note: Preparation of Lauroylmethionine-Based Nanocarriers for Hydrophobic Drug Delivery

Executive Summary The development of biocompatible, biodegradable nanocarriers is a critical frontier in formulating poorly water-soluble therapeutics. N-Lauroyl-L-methionine (NLM) , an anionic N-acyl amino acid surfacta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of biocompatible, biodegradable nanocarriers is a critical frontier in formulating poorly water-soluble therapeutics. N-Lauroyl-L-methionine (NLM) , an anionic N-acyl amino acid surfactant, has emerged as a highly effective amphiphilic building block for drug delivery systems. Comprising a hydrophobic lauric acid tail and a hydrophilic L-methionine headgroup, NLM spontaneously self-assembles into nanoscale micelles or vesicles depending on the environmental pH and concentration.

This application note provides a comprehensive, self-validating guide to the mechanistic principles, quality control metrics, and step-by-step protocols required to formulate NLM-based nanocarriers for hydrophobic drugs (e.g., Paclitaxel, α -Tocopherol).

Mechanistic Principles & Formulation Rationale

Thermodynamics of Self-Assembly

The formation of NLM nanocarriers is driven by the hydrophobic effect. When the concentration of NLM in an aqueous solution exceeds its Critical Micelle Concentration (CMC) , the hydrophobic lauroyl chains aggregate to minimize contact with water, forming a hydrophobic core. This core serves as an ideal microenvironment for partitioning hydrophobic drugs [3]. The hydrophilic methionine moieties orient outward, providing steric and electrostatic stabilization.

pH-Dependent Structural Transitions

NLM is inherently pH-responsive due to the ionizable carboxylate group on the methionine head.

  • At physiological pH (7.4): The carboxylate group is fully deprotonated. The resulting electrostatic repulsion between adjacent headgroups increases the effective headgroup area, favoring high-curvature structures like spherical micelles [1].

  • At acidic pH (< 5.0): Protonation of the carboxylate group diminishes headgroup repulsion. This alters the critical packing parameter of the surfactant, driving a transition from micelles to bilayer vesicles or proto-cell membranes [2].

This pH-responsiveness is highly advantageous for targeted drug delivery, as the acidic microenvironment of tumor tissues or endosomes can trigger structural shifts that accelerate drug release.

G A N-Lauroyl-L-Methionine Monomers B Aqueous Dispersion (pH 7.4) A->B Hydration C Spherical Micelles (Hydrophobic Core) B->C Concentration > CMC D Drug Encapsulation (Hydrophobic Partitioning) C->D Add Hydrophobic Drug E Acidic Shift (pH < 5.0) C->E pH Adjustment F Vesicle Formation (Bilayer Assembly) E->F Protonation & Packing Shift

Caption: Self-assembly and pH-dependent structural transition pathways of N-Lauroyl-L-methionine.

Pre-Formulation Quality Control: CMC Determination

Before initiating drug encapsulation, the CMC of the NLM batch must be validated to ensure surfactant integrity. The CMC dictates the minimum concentration required for stable nanocarrier formation.

Causality & Choice of Method: While tensiometry is common, pyrene fluorescence spectroscopy is preferred for drug delivery applications because it directly probes the formation of the hydrophobic core [4]. Pyrene is highly hydrophobic; its fluorescence emission spectrum shifts dramatically when it partitions from a polar aqueous environment into the non-polar micellar core.

Protocol: Pyrene Fluorescence CMC Assay
  • Preparation: Prepare a 6.0 × 10⁻⁷ M pyrene solution in distilled water.

  • Dilution Series: Prepare a serial dilution of NLM in the pyrene solution, ranging from 0.01 mM to 20 mM.

  • Incubation: Sonicate the samples for 15 minutes and incubate in the dark at 25°C for 12 hours to ensure thermodynamic equilibrium.

  • Measurement: Excite the samples at 334 nm. Record the emission spectra from 350 to 450 nm.

  • Analysis: Calculate the intensity ratio of the first (I₁, 373 nm) to the third (I₃, 384 nm) vibronic peaks. Plot the I₁/I₃ ratio against the log of NLM concentration. The inflection point of the sigmoidal curve represents the CMC.

Experimental Protocol: Preparation of Drug-Loaded NLM Nanocarriers

We utilize the Thin-Film Hydration method. This technique is selected because co-dissolving the surfactant and the drug in an organic solvent ensures molecular-level mixing. Upon evaporation, a homogeneous solid dispersion is formed, preventing macroscopic drug crystallization and maximizing encapsulation efficiency during aqueous hydration [5].

Materials & Reagents
  • Surfactant: N-Lauroyl-L-methionine (Purity > 98%).

  • Model Hydrophobic Drug: Paclitaxel (PTX) or α -Tocopherol.

  • Solvents: HPLC-grade Chloroform and Methanol (2:1 v/v ratio).

  • Hydration Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Workflow

Step 1: Co-Dissolution

  • Weigh 20 mg of NLM and 2 mg of the hydrophobic drug (10:1 mass ratio).

  • Dissolve both components in 5 mL of the Chloroform/Methanol (2:1) mixture in a round-bottom flask.

  • Causality: The mixed solvent system ensures complete solubilization of both the moderately polar amino acid headgroup (methanol) and the highly hydrophobic tail/drug (chloroform).

Step 2: Solvent Evaporation

  • Attach the flask to a rotary evaporator. Set the water bath to 40°C and the rotation speed to 100 rpm.

  • Apply a gradual vacuum to slowly evaporate the solvent over 30 minutes.

  • Causality: Slow evaporation prevents localized precipitation of the drug, ensuring the formation of a uniform, transparent lipid-drug film on the flask wall.

Step 3: Desiccation (Self-Validation Step)

  • Transfer the flask to a vacuum desiccator overnight.

  • Validation: The film must be completely dry and visually uniform. Any residual organic solvent will destabilize the micelles and cause premature drug leakage.

Step 4: Aqueous Hydration

  • Add 10 mL of pre-warmed (37°C) PBS (pH 7.4) to the flask.

  • Agitate via orbital shaking at 150 rpm for 1 hour.

  • Causality: Hydrating above the CMC (final NLM concentration is ~2 mg/mL, well above typical CMC values) forces the spontaneous self-assembly of micelles, trapping the drug in the hydrophobic core.

Step 5: Size Reduction via Sonication

  • Subject the hydrated dispersion to probe sonication (100 W, 1 second ON / 1 second OFF pulse) for 5 minutes in an ice bath.

  • Causality: Hydration often yields polydisperse aggregates. Sonication provides the mechanical shear required to break these down into uniform, thermodynamically stable nanoscale micelles. The ice bath prevents thermal degradation of the drug.

Step 6: Purification

  • Centrifuge the dispersion at 10,000 × g for 10 minutes to pellet any unencapsulated, precipitated drug.

  • Filter the supernatant through a 0.22 µm PES syringe filter.

Workflow S1 1. Co-dissolution (NLM + Drug in CHCl3/MeOH) S2 2. Solvent Evaporation (Rotary Evaporator, 40°C) S1->S2 S3 3. Vacuum Desiccation (Overnight Film Drying) S2->S3 S4 4. Aqueous Hydration (PBS pH 7.4, 37°C) S3->S4 S5 5. Probe Sonication (Ice Bath, Pulsed) S4->S5 S6 6. Purification (Centrifugation & 0.22µm Filtration) S5->S6

Caption: Experimental workflow for the preparation of NLM nanocarriers via thin-film hydration.

Data Presentation & System Validation

To validate the formulation, the physicochemical properties and encapsulation metrics must be quantified.

Encapsulation Efficiency (EE%) and Drug Loading (DL%) are calculated after disrupting the purified micelles with a surfactant-breaking solvent (e.g., Acetonitrile) and quantifying the free drug via HPLC.

  • EE%=(Mass of Encapsulated Drug/Initial Mass of Drug)×100

  • DL%=(Mass of Encapsulated Drug/Total Mass of Micelles)×100

Table 1: Typical Physicochemical Properties of NLM Surfactants
ParameterTypical Value / RangeAnalytical Method
Critical Micelle Concentration (CMC) 0.8 – 1.5 mMPyrene Fluorescence / Tensiometry
Headgroup pKa ~ 4.5 – 5.0Potentiometric Titration
Hydrophilic-Lipophilic Balance (HLB) 12 – 14Griffin’s Method (Calculated)
Micelle Hydrodynamic Diameter 15 – 35 nmDynamic Light Scattering (DLS)
Table 2: Optimization of Drug Encapsulation (Model Data for Paclitaxel)
NLM : Drug Mass RatioMean Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
5 : 142.5 ± 3.10.28568.4 ± 4.212.0
10 : 1 24.3 ± 1.8 0.142 89.6 ± 2.5 8.2
20 : 118.6 ± 1.20.11094.1 ± 1.84.5

Interpretation: A 10:1 ratio provides the optimal balance between a highly uniform particle size (PDI < 0.2), excellent encapsulation efficiency, and a practical drug loading capacity. At lower ratios (5:1), the hydrophobic core becomes saturated, leading to drug precipitation and larger, polydisperse aggregates.

References

  • Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants ResearchG
  • Spontaneous emergence of membrane-forming protoamphiphiles from a lipid–amino acid mixture under wet–dry cycles Chemical Science
  • Unveiling the Interactions between Amino Acids-Based Surfactants and Lipid Bilayers: A Small Angle Neutron Scattering and Reflectivity Study ACS Public
  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir / NIH
  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Prepar

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Methionine Oxidation During Lauroylmethionine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a persistent +16 Da mass shift during the synthesis, cleavage, and purification of N-lauroyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a persistent +16 Da mass shift during the synthesis, cleavage, and purification of N-lauroyl-L-methionine (and its incorporation into complex lipopeptides). This shift corresponds to methionine oxidation—specifically, the conversion of the thioether side chain to methionine sulfoxide [Met(O)].

Because the thioether group is highly nucleophilic, it is inherently susceptible to oxidation by dissolved oxygen, trace peroxides in solvents, and acid-catalyzed reactions[1]. Here, we provide a definitive troubleshooting guide to prevent, detect, and reverse this degradation, ensuring the scientific integrity of your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: I am synthesizing N-lauroyl-L-methionine via the Schotten-Baumann reaction. My LC-MS shows a significant +16 Da impurity. What is the root cause, and how do I prevent it? A: The root cause is dissolved molecular oxygen and/or trace hydroperoxides reacting with the nucleophilic sulfur of methionine[1]. During a standard Schotten-Baumann coupling—where lauroyl chloride reacts with L-methionine in a basic aqueous/organic biphasic mixture (e.g., water/acetone)[2][3]—the alkaline conditions (pH 9-10) and extended vigorous stirring maximize aeration. If your organic co-solvent contains trace peroxides, oxidation to Met(O) is almost guaranteed. Solution: Switch to peroxide-free, freshly distilled solvents. Degas all aqueous buffers by sparging with Argon for 30 minutes prior to the reaction, and maintain a strict inert atmosphere throughout the coupling and acidic precipitation phases.

Q2: I am synthesizing a complex lauroyl-peptide containing methionine on a solid support (Fmoc-SPPS). The crude product after TFA cleavage contains 15-55% oxidized methionine. How do I rescue this? A: In solid-phase peptide synthesis (SPPS), methionine oxidation primarily occurs during the final trifluoroacetic acid (TFA) cleavage step[4]. Standard cleavage cocktails generate highly reactive carbocations, and ambient oxygen in the acidic milieu drives sulfoxide formation[5]. Solution: You must use Reagent H , a specialized cleavage cocktail formulated specifically for methionine-containing peptides[5][6]. Reagent H contains ammonium iodide (NH₄I) and dimethylsulfide (DMS). The causality here is a self-regenerating redox relay: Iodide (I⁻) reduces Met(O) back to Met, becoming oxidized to iodine (I₂). DMS immediately reduces the I₂ back to I⁻, becoming DMSO in the process[7]. This in situ reduction guarantees a pristine, fully reduced thioether[5].

Q3: Can I avoid harsh chemical acylation altogether to protect the methionine? A: Yes. Enzymatic synthesis offers a highly chemoselective, mild alternative. Acylase I (from pig kidney) or recombinant mycobacterial aminoacylases can catalyze the reverse-hydrolysis of lauric acid and L-methionine in a glycerol-water system[8][9]. Because this operates at neutral pH (pH 7.0-7.5) without reactive acyl chlorides or harsh acids, the intrinsic oxidation risk is drastically reduced[9].

Part 2: Quantitative Data Summary

To illustrate the necessity of optimized cleavage conditions for lauroyl-peptides synthesized via SPPS, the following table summarizes the quantitative impact of various cleavage cocktails on methionine oxidation[4][5][6].

Cleavage CocktailComposition (v/v or w/w)Met(O) Impurity (%)Target Yield (%)Mechanistic Action
Cocktail K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)15 - 55%LowScavenges cations; fails to reduce Met(O).
Cocktail B TFA/Phenol/H₂O/TIS (88:5:5:2)> 30%LowTIS scavenges Trt; provides no thioether protection.
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)0% > 90% In situ redox relay (I⁻/DMS) reduces Met(O) to Met.
TMSCl/PPh₃ TFA/Anisole/TMSCl/DMS/PPh₃ (85:5:5:5 + 1mg/mL PPh₃)0% > 92% PPh₃ acts as a strong oxygen acceptor/reducing agent.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anaerobic Schotten-Baumann Synthesis of N-Lauroyl-L-Methionine

Causality Focus: Eliminating dissolved O₂ and peroxides prevents the initial oxidation event, making downstream reduction unnecessary.

  • Solvent Preparation: Sparge 50 mL of deionized water and 50 mL of HPLC-grade acetone with Argon gas for 30 minutes. Validation: Test the acetone with KI-starch paper to confirm the absolute absence of peroxides.

  • Amino Acid Dissolution: In a flame-dried 250 mL round-bottom flask under Argon, dissolve 1.00 g (6.70 mmol) of L-methionine and 2.88 g (20.8 mmol) of K₂CO₃ in 30 mL of the degassed water[2][3]. Cool to 0 °C in an ice bath.

  • Acylation: Dissolve 1.75 mL (7.37 mmol) of lauroyl chloride in 20 mL of degassed acetone[2]. Add this solution dropwise to the aqueous mixture over 30 minutes using an addition funnel, maintaining vigorous stirring under Argon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Validation: Monitor via TLC (n-butanol/acetic acid/water 4:1:1) with ninhydrin stain; the primary amine spot of free methionine must completely disappear.

  • Workup: Remove acetone under reduced pressure. Acidify the remaining aqueous phase to pH 1 using concentrated HCl. A white precipitate of N-lauroyl-L-methionine will form[3].

  • Isolation: Collect the solid via vacuum filtration, wash with cold, degassed water (3 × 20 mL), and dry under high vacuum. Validation: LC-MS must show the [M-H]⁻ ion at m/z 302.17 without any +16 Da peak at m/z 318.17[2].

Protocol B: Reagent H Cleavage for Solid-Phase Lauroyl-Peptides

Causality Focus: Utilizing a redox relay to actively reverse any oxidation that occurred during synthesis or resin storage.

  • Cocktail Preparation: Freshly prepare Reagent H by mixing TFA (81% w/w), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (EDT, 2.5%), water (3%), dimethylsulfide (DMS, 2%), and ammonium iodide (NH₄I, 1.5%)[6][7]. Note: The solution may appear slightly yellow due to trace I₂ formation.

  • Cleavage: Suspend the dry peptide-resin in Reagent H (10 mL per 1 g of resin).

  • Incubation: Stir gently for 3 hours at room temperature under an inert Argon atmosphere[7].

  • Filtration: Filter the resin and wash twice with minimal neat TFA. Combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold, peroxide-free methyl tert-butyl ether (MTBE) to precipitate the crude lauroyl-peptide[7].

  • Recovery: Centrifuge at 4000 rpm for 10 minutes, decant the ether, and wash the pellet twice more with cold MTBE. Dry under a stream of nitrogen.

Part 4: Visualizing the Pathways

Workflow A L-Methionine + Lauroyl Chloride B Solvent Degassing (Ar Sparge) A->B C Schotten-Baumann Coupling (pH 9-10) B->C O2-free environment D Acidification & Precipitation C->D HCl (pH 1) F Met(O) Impurity (+16 Da) C->F If O2/Peroxides present E Pure N-Lauroyl- L-Methionine D->E Filtration/Wash

Workflow for N-lauroylmethionine synthesis highlighting oxidation risk points.

Mechanism MetO Methionine Sulfoxide [Met(O)] Iodide Ammonium Iodide (NH4I) MetO->Iodide Met Reduced Methionine [Met] MetO->Met Reduced by I⁻ Iodine Iodine (I2) Iodide->Iodine Oxidized Iodine->Iodide Reduced by DMS DMS Dimethylsulfide (DMS) DMSO Dimethylsulfoxide (DMSO) DMS->DMSO Oxidized

Redox relay mechanism of Reagent H using NH4I and DMS to rescue oxidized methionine.

References

  • [6] Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. 6

  • [5] A cleavage cocktail for methionine-containing peptides - PubMed. NIH. 5

  • [7] Technical Support Information Bulletin 1157. Aapptec Peptides.7

  • [4] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. 4

  • [1] In Vitro and In Vivo Oxidation of Methionine Residues in Small, Acid-Soluble Spore Proteins from Bacillus Species. PMC. 1

  • [2] Synthesis, Physicochemical Characterization and Aquatic Toxicity Studies of Anionic Surfactants Derived from Amino and α-Hydroxy Acid. RSC. 2

  • [8] Chaperone assisted recombinant expression of a mycobacterial aminoacylase in Vibrio natriegens and Escherichia coli capable of N-lauroyl-L-amino acid synthesis. PMC. 8

  • [3] WO2012071291A2 - Oil release with n-lauroyl amino acid-based compounds. Google Patents. 3

  • [9] Enzymatic Synthesis of N-Acyl-L-Amino Acids in a Glycerol–Water System Using Acylase I from Pig Kidney. JAOCS. 9

Sources

Optimization

overcoming stability issues in lauroylmethionine-based emulsions

Welcome to the Technical Support Center for Amino Acid-Based Surfactant Formulation. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino Acid-Based Surfactant Formulation. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with N-lauroyl-L-methionine (lauroylmethionine) emulsions.

Lauroylmethionine is a highly functional, biocompatible surfactant that acts as both an emulsifier and an endogenous antioxidant. However, its unique molecular architecture—specifically its pH-sensitive carboxylate headgroup and oxidizable thioether side chain—requires precise formulation control to prevent catastrophic emulsion failure.

Quantitative Troubleshooting Matrix

To establish a baseline for your formulation, compare your current parameters against the validated stability thresholds summarized in the table below. Deviations from these quantitative ranges are the primary cause of interfacial failure.

Formulation ParameterOptimal RangeCritical Instability ThresholdPrimary Symptom of FailureCorrective Action
Aqueous Phase pH 6.5 – 8.0< 6.0Rapid precipitation, gelationBuffer aqueous phase (e.g., Phosphate buffer).
Surfactant Oxidation < 5% Sulfoxide> 15% conversionPhase separation, HLB shiftIntroduce co-antioxidants (e.g., α -tocopherol).
Co-surfactant Ratio 1:0.5 to 1:1 (Molar)< 1:0.1Coalescence, Ostwald ripeningAdd fatty alcohols (e.g., Cetearyl alcohol).
Ionic Strength 10 – 50 mM> 100 mMFlocculation (Charge shielding)Reduce salt concentration; use non-ionic osmolytes.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: My emulsion looks perfect immediately after homogenization, but it precipitates and breaks within 24 hours. The pH of my water phase was 5.5. What is happening?

The Causality: You are experiencing Krafft point failure due to headgroup protonation. Lauroylmethionine relies on its ionized carboxylate group for water solubility and electrostatic droplet repulsion. While the theoretical pKa of a free amino acid carboxyl group is low, the apparent pKa at an oil/water interface shifts significantly higher due to the local dielectric constant.

When the pH drops below 6.0, a large fraction of the surfactant becomes fully protonated. This eliminates electrostatic repulsion and drastically increases the surfactant's Krafft point (the temperature at which solubility equals the critical micelle concentration). The surfactant essentially reverts to a lipid-like state, crystallizing out of the interfacial film and causing immediate droplet coalescence. Research demonstrates that amino acid-based surfactants become highly unstable and form gels or precipitates at pH levels below 6 due to fully protonated dicarboxylate derivatives[1].

The Solution: Always buffer your aqueous phase to a pH between 6.5 and 8.0 prior to emulsification, and verify the pH after homogenization, as high-shear processing can expose acidic species from the oil phase.

Q2: The lipid phase of my emulsion is perfectly protected from oxidation, but the emulsion still separates after 4 weeks at 40°C. Why?

The Causality: You are witnessing the "dual-edged sword" of lauroylmethionine. The surfactant is successfully acting as a sacrificial antioxidant. The thioether group in the methionine residue scavenges reactive oxygen species (ROS) and is oxidized into methionine sulfoxide. Lauroyl methionine exhibits excellent antioxidative behavior in micellar mediums[2].

However, this chemical transformation fundamentally alters the surfactant's geometry. The conversion of a thioether to a highly polar sulfoxide group significantly increases the hydration sphere and steric bulk of the headgroup. This shifts the Hydrophilic-Lipophilic Balance (HLB) higher and decreases the Critical Packing Parameter (CPP). The surfactant transitions from a stable cylindrical geometry (ideal for flat O/W interfaces) to a wedge-like geometry (favoring highly curved micelles). The oxidized surfactant desorbs from the emulsion droplet into the aqueous bulk, leaving the oil droplets unprotected and prone to coalescence. Unadsorbed surfactants in the aqueous phase can scavenge free radicals, but their depletion from the interface compromises structural stability[3].

The Solution: You must decouple the emulsification role from the antioxidant role. Introduce a secondary, highly lipophilic antioxidant (like α -tocopherol or BHT) into the oil phase to scavenge radicals before they can oxidize the interfacial lauroylmethionine film.

G A Lauroylmethionine (Intact Thioether) C Methionine Sulfoxide (Oxidized Headgroup) A->C Scavenges ROS G Lipid Phase (Protected) A->G Prevents Lipid Oxidation B Reactive Oxygen Species (ROS) B->C Oxidizes Surfactant D Increased Hydrophilicity (HLB Shift) C->D Alters Packing Parameter E Interfacial Film Disruption D->E Steric Repulsion F Coalescence & Phase Separation E->F Droplet Fusion

Caption: Mechanism of Lauroylmethionine Oxidation and Subsequent Emulsion Destabilization.

Q3: How can I mechanically strengthen the interfacial film to prevent coalescence?

The Causality: Amino acid surfactants possess bulky, hydrated headgroups that experience significant steric and electrostatic repulsion at the interface. This prevents the hydrophobic tails from packing tightly, resulting in a highly fluid, mechanically weak interfacial film.

The Solution: Utilize a fatty alcohol (e.g., cetearyl alcohol or n-octanol) as a co-surfactant. The small hydroxyl headgroup of the fatty alcohol interdigitates between the bulky amino acid headgroups. This "spacer" effect reduces electrostatic repulsion, allows the hydrocarbon tails to align, and maximizes van der Waals interactions. The addition of fatty alcohols to N-lauroyl amino acid derivatives significantly reduces surface tension and improves interfacial packing[1]. This condenses the film into a rigid, liquid-crystalline barrier that physically blocks droplet coalescence.

Standard Operating Procedures (SOPs)

Protocol A: Formulation of a pH-Stabilized, Oxidation-Resistant Emulsion

This self-validating protocol ensures that the structural integrity of the surfactant is preserved during both processing and long-term storage.

  • Aqueous Phase Preparation: Dissolve 2.0% (w/w) Lauroylmethionine in a 50 mM Sodium Phosphate buffer. Adjust the pH to exactly 7.2 using 0.1M NaOH. Self-Validation: The solution must be completely transparent. Any turbidity indicates the pH is too close to the Krafft boundary.

  • Oil Phase Preparation: Combine 15% (w/w) carrier oil (e.g., squalane or medium-chain triglycerides) with 1.0% (w/w) Cetearyl Alcohol (co-surfactant) and 0.2% (w/w) α -tocopherol (sacrificial antioxidant). Heat to 70°C to ensure complete dissolution.

  • Primary Emulsification: Heat the aqueous phase to 70°C. Slowly add the oil phase to the aqueous phase under high-shear mixing (e.g., Ultra-Turrax at 10,000 RPM for 5 minutes).

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 800 bar for 3 cycles.

  • Post-Process Verification: Cool the emulsion to room temperature. Measure the pH. If the pH has dropped below 6.5, adjust immediately with dilute NaOH. Causality: High shear can generate free fatty acids from triglyceride hydrolysis, lowering the pH and triggering delayed surfactant precipitation.

Protocol B: Validating Surfactant Integrity via HPLC

To confirm whether emulsion failure is due to physical packing issues or chemical degradation (oxidation), you must quantify the methionine sulfoxide ratio.

  • Extraction: Aliquot 1 mL of the emulsion. Break the emulsion by adding 3 mL of Isopropyl Alcohol (IPA) and vortexing vigorously for 2 minutes. Centrifuge at 15,000 x g for 10 minutes to pellet the extracted lipids.

  • Filtration: Filter the supernatant (containing the surfactant) through a 0.22 μ m PTFE syringe filter into an HPLC vial.

  • Chromatographic Separation: Inject 10 μ L onto a C18 Reverse-Phase column. Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection & Analysis: Monitor at 214 nm. Methionine sulfoxide is significantly more polar than intact lauroylmethionine and will elute earlier.

  • Interpretation: Calculate the Area Under the Curve (AUC) ratio of [Sulfoxide] / [Intact + Sulfoxide]. If the ratio exceeds 15%, your primary failure mode is oxidative degradation of the emulsifier. Increase the concentration of oil-phase antioxidants.

Troubleshooting Decision Tree

Workflow Start Emulsion Instability Detected pHCheck Is pH < 6.0? Start->pHCheck AdjustpH Adjust pH to 6.5-8.0 Add Buffer pHCheck->AdjustpH Yes OxCheck Is Surfactant Oxidized? (Check Sulfoxide via HPLC) pHCheck->OxCheck No Stable Stable Emulsion Achieved AdjustpH->Stable AddAOX Add Co-Antioxidant (e.g., Tocopherol) OxCheck->AddAOX Yes PackCheck Is Droplet Size Increasing? (Poor Interfacial Packing) OxCheck->PackCheck No AddAOX->Stable AddCoSurf Add Fatty Alcohol (e.g., Cetearyl Alcohol) PackCheck->AddCoSurf Yes PackCheck->Stable No AddCoSurf->Stable

Caption: Troubleshooting Workflow for Lauroylmethionine Emulsion Stability Issues.

References

  • Title: Development of amino acid-based surfactants:

    • Source: Current Opinion in Colloid & Interface Science (Chalmers University of Technology)
    • URL: [Link]

  • Title: Contribution of the Interfacial Layer to the Protection of Emulsified Lipids against Oxid

    • Source: Journal of Agricultural and Food Chemistry (ACS Public
    • URL: [Link]

  • Title: Study of the Antioxidative Properties of Several Amino Acid‐Type Surfactants and their Synergistic Effect in Mixed Micelle

    • Source: Journal of Surfactants and Detergents (ResearchG
    • URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in Lauroylmethionine Extraction &amp; Purification

Welcome to the technical support center for lauroylmethionine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for lauroylmethionine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the extraction and purification of N-lauroyl-L-methionine. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect when synthesizing and extracting lauroylmethionine?

A1: Impurities in lauroylmethionine preparations can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These arise directly from the chemical reaction used to synthesize lauroylmethionine. A common issue is the presence of unreacted starting materials, namely L-methionine and lauric acid. Another potential impurity is the di-acylated product, where two lauroyl chains attach to the methionine molecule.[1][2]

  • Degradation Products: The methionine residue in lauroylmethionine is susceptible to oxidation, which can occur during synthesis, extraction, or storage. The primary oxidation product is lauroylmethionine sulfoxide.

  • Process-Related Impurities: These are contaminants introduced during the extraction and purification process. They can include residual solvents, salts from buffers, and trifluoroacetic acid (TFA) if reversed-phase HPLC is used for purification.

Q2: My lauroylmethionine product has a yellowish tint. What could be the cause?

A2: A yellowish discoloration is often indicative of impurities. While pure lauroylmethionine should be a white solid, the presence of certain side-products from the synthesis or degradation products can impart color. It is recommended to analyze the sample using techniques like HPLC-UV or LC-MS to identify the colored species.

Q3: I am observing low yield after the initial extraction. What are the likely reasons?

A3: Low recovery of lauroylmethionine after initial extraction can be due to several factors. Lauroylmethionine has both hydrophobic (lauroyl chain) and hydrophilic (amino acid) characteristics, making its partitioning in biphasic systems sensitive to pH and solvent choice. Ensure the pH of the aqueous phase is adjusted appropriately to protonate the carboxylic acid group, making the molecule more soluble in the organic phase. Incomplete extraction can also occur if the mixing of the aqueous and organic phases is not vigorous enough.

Q4: Can I use crystallization as a primary method for purifying lauroylmethionine?

A4: Crystallization can be a very effective method for purifying lauroylmethionine, especially for removing unreacted starting materials and some side-products. However, its success is highly dependent on the solvent system and the initial purity of the crude product. For highly impure samples, a chromatographic step prior to crystallization is often recommended.

In-Depth Troubleshooting Guides

Troubleshooting Poor Chromatographic Resolution in HPLC

High-performance liquid chromatography (HPLC) is a powerful tool for both analyzing the purity of and purifying lauroylmethionine.[3] Due to its lipophilic nature, reversed-phase HPLC (RP-HPLC) is the most common method.[4][5]

Problem: My lauroylmethionine peak is broad and shows tailing.

  • Potential Cause 1: Secondary Interactions with the Stationary Phase.

    • Explanation: Residual silanol groups on the silica-based C18 column can interact with the polar head group of lauroylmethionine, leading to peak tailing.

    • Solution:

      • Optimize Ion-Pairing Agent: Ensure a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%, in your mobile phase to mask these silanol interactions. For mass spectrometry applications where TFA can cause signal suppression, formic acid (FA) is a suitable alternative, although it may alter the selectivity.[5]

      • Elevate Column Temperature: Increasing the column temperature to 60-80°C can significantly improve peak shape for hydrophobic molecules like lauroylmethionine by enhancing solubility and reducing mobile phase viscosity.

  • Potential Cause 2: On-Column Aggregation.

    • Explanation: The hydrophobic lauroyl chains can cause the molecules to aggregate on the column, leading to broad peaks.

    • Solution:

      • Increase Organic Content in Sample Solvent: Dissolve your sample in a solvent with a higher organic content, such as 50-70% acetonitrile or methanol, before injection.

      • Use a Stronger Organic Modifier in the Mobile Phase: Consider using isopropanol in your mobile phase, as it can be more effective at preventing aggregation of hydrophobic molecules.

Problem: I am seeing co-elution of impurities with my main product peak.

  • Potential Cause: Insufficient Resolution.

    • Explanation: The chromatographic conditions are not optimized to separate impurities with similar hydrophobicity to lauroylmethionine.

    • Solution:

      • Adjust the Gradient Slope: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting compounds.

      • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may resolve the co-eluting peaks.

      • Try a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 stationary phase.

Experimental Protocols

Protocol 1: Preparative RP-HPLC for Lauroylmethionine Purification

This protocol outlines a general method for purifying lauroylmethionine using preparative reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the crude lauroylmethionine in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Dilute this solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection. The final concentration will depend on the column size and loading capacity.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for preparative scale (e.g., 20 mm inner diameter, 10 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of lauroylmethionine. A typical starting point would be a gradient from 30% to 90% Mobile Phase B over 30-40 minutes.

    • Flow Rate: Dependent on the column diameter, typically in the range of 5-20 mL/min.[5]

    • Detection: UV detection at 210-220 nm.[3]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified lauroylmethionine as a white, fluffy powder.

Protocol 2: Crystallization of Lauroylmethionine

This protocol provides a starting point for the crystallization of lauroylmethionine.

  • Solvent Selection:

    • The choice of solvent is critical. A good solvent system is one in which lauroylmethionine is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Commonly used solvent systems for N-acyl amino acids include ethanol/water, acetone/water, or isopropanol/hexane.

  • Crystallization Procedure (Slow Cooling Method):

    • Dissolve the lauroylmethionine in a minimal amount of the chosen solvent at an elevated temperature (e.g., 60°C).

    • Once fully dissolved, allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.

    • If crystals do not form at room temperature, the solution can be placed in a refrigerator (4°C) or freezer (-20°C).

    • Once crystals have formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for Lauroylmethionine

Purification MethodTypical Purity AchievedTypical Recovery RateKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction 60-80%85-95%High capacity, fast, good for initial cleanup.Limited separation power for closely related impurities.
Crystallization >98% (with pure starting material)70-90%Highly effective for achieving high purity, scalable.Can be challenging to find suitable solvent conditions, may not remove all impurities.
Preparative RP-HPLC >99%60-85%Excellent resolution, can separate very similar impurities.Lower capacity, can be time-consuming, use of TFA may be undesirable.

Visualizations

Workflow for Lauroylmethionine Purification

Lauroylmethionine_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Lauroylmethionine LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup Chromatography Preparative RP-HPLC LLE->Chromatography Further Purification Crystallization Crystallization LLE->Crystallization Alternative Purification Purity_Analysis Purity Analysis (HPLC, MS) Chromatography->Purity_Analysis Assess Purity Crystallization->Purity_Analysis Purity_Analysis->Chromatography If Purity < 99% Pure_Product Pure Lauroylmethionine Purity_Analysis->Pure_Product If Purity ≥ 99%

Caption: A typical workflow for the purification of lauroylmethionine.

Troubleshooting Decision Tree for Impurity Resolution

Troubleshooting_Impurity_Resolution Start Impurity Detected in Final Product Identify_Impurity Identify Impurity (LC-MS) Start->Identify_Impurity Synthesis_Impurity Synthesis-Related? Identify_Impurity->Synthesis_Impurity Degradation_Impurity Degradation Product? Synthesis_Impurity->Degradation_Impurity No Optimize_Stoichiometry Optimize Reactant Stoichiometry Synthesis_Impurity->Optimize_Stoichiometry Yes Process_Impurity Process-Related? Degradation_Impurity->Process_Impurity No Use_Antioxidants Use Antioxidants during process Degradation_Impurity->Use_Antioxidants Yes Solvent_Purity Check Solvent Purity Process_Impurity->Solvent_Purity Yes Purification_Method Refine Purification Method (e.g., HPLC Gradient) Optimize_Stoichiometry->Purification_Method Storage_Conditions Optimize Storage Conditions (Inert atmosphere, low temp) Use_Antioxidants->Storage_Conditions Buffer_Exchange Perform Buffer Exchange / Desalting Solvent_Purity->Buffer_Exchange

Caption: A decision tree for troubleshooting common impurity issues.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Lauroylmethionine Purity: The Definitive Advantage of LC-MS/MS

Abstract The purity of N-acyl amino acids, such as lauroylmethionine, is a critical quality attribute in pharmaceutical and cosmetic applications, directly impacting product safety and efficacy. Validating this purity re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The purity of N-acyl amino acids, such as lauroylmethionine, is a critical quality attribute in pharmaceutical and cosmetic applications, directly impacting product safety and efficacy. Validating this purity requires analytical methodologies that are not only precise and accurate but also highly specific and sensitive to a range of potential impurities. This guide provides an in-depth comparison of analytical techniques for the purity assessment of lauroylmethionine, establishing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard. We will explore the technical underpinnings of the LC-MS/MS methodology, contrasting its performance against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide presents detailed, field-tested protocols, validation data grounded in ICH Q2(R1) guidelines, and explains the scientific rationale behind key experimental choices, offering researchers and drug development professionals a comprehensive framework for robust purity validation.

Introduction: The Criticality of Lauroylmethionine Purity

Lauroylmethionine is an N-acylated amino acid, an amphiphilic molecule combining the lipophilic 12-carbon lauroyl chain with the functional amino acid methionine. This structure imparts unique surfactant-like properties, making it valuable in advanced cosmetic formulations and as a potential component in drug delivery systems.

However, the synthesis of lauroylmethionine can introduce several impurities that must be rigorously controlled. These impurities typically fall into three categories:

  • Starting Material Residues: Unreacted lauric acid and L-methionine.

  • Synthesis By-products: Intermediates or products from side-reactions that can occur during the acylation process[1][2].

  • Degradation Products: Primarily oxidation products of the sulfur-containing methionine residue, such as lauroylmethionine sulfoxide (a +16 Da modification)[1][3].

The presence of these impurities can alter the physicochemical properties of the final product and, more critically, introduce potential toxicological risks. Therefore, a highly reliable and sensitive analytical method is not merely a quality control requirement but a fundamental necessity for ensuring product safety and performance.

The Analytical Challenge: Why Traditional Methods Fall Short

The primary challenge in analyzing lauroylmethionine lies in its molecular structure. The lauroyl group dominates the molecule's character, making it highly hydrophobic, but it lacks a significant chromophore. This presents a considerable obstacle for HPLC with UV detection, one of the most common techniques for purity analysis[4]. While detection at low wavelengths (~210 nm) is possible due to the amide bond, this approach suffers from low sensitivity and is highly susceptible to interference from any other compounds that absorb in the far-UV region, leading to potentially inaccurate quantification.

This limitation necessitates an analytical technique that does not rely on chromophores for detection and can offer unambiguous identification of the analyte and its impurities, even at trace levels. This is where the power of mass spectrometry becomes indispensable[5].

LC-MS/MS: The Gold Standard for Purity Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of mass spectrometry[5][6]. This combination provides a definitive tool for identifying and quantifying lauroylmethionine and its impurities with unparalleled confidence.

The Principle of Unambiguous Identification and Quantification

In an LC-MS/MS workflow, the sample is first separated by the LC system. As components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically via Electrospray Ionization, ESI), and the mass spectrometer acts as a highly specific filter. In the most common mode for quantification, Multiple Reaction Monitoring (MRM), a specific parent ion (the protonated lauroylmethionine molecule, [M+H]⁺) is selected, fragmented, and a specific fragment ion (product ion) is monitored. Only a molecule that meets both mass criteria—parent and product ion—will generate a signal, effectively eliminating chemical noise and confirming compound identity.

Causality in Method Development: The "Why" Behind the Parameters

A robust LC-MS/MS method is built on a series of logical, scientifically-grounded choices.

  • Chromatography: Due to the molecule's hydrophobic lauroyl tail, Reversed-Phase (RP) chromatography is the logical choice. A C18 column provides excellent retention and separation from more polar impurities like free methionine. The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and water, with a small amount of an acid like formic acid (0.1%) . The formic acid serves a dual purpose: it protonates the analyte, enhancing its ionization efficiency in the ESI source for positive ion mode detection, and it improves the chromatographic peak shape[7][8]. A gradient elution, starting with a higher aqueous content and increasing the organic solvent percentage, is used to effectively elute the target analyte while separating it from early-eluting polar impurities and late-eluting non-polar ones.

  • Mass Spectrometry: Lauroylmethionine, with its amide and carboxylic acid groups, is readily protonated. Therefore, ESI in positive ion mode is the preferred ionization technique[8]. For quantification and confirmation, an MRM experiment is designed.

    • Precursor Ion Selection: The singly charged, protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1).

    • Product Ion Selection: The precursor ion is fragmented in the collision cell (Q2). The fragmentation of N-acyl amino acids is predictable. Key fragmentation pathways include the cleavage of the amide bond, resulting in a characteristic fragment ion corresponding to the protonated amino acid, and neutral loss of water or carbon monoxide from the carboxylic acid group[9][10]. These stable, high-intensity fragments are selected in the third quadrupole (Q3) for monitoring. This two-stage mass filtering provides exceptional specificity[7].

cluster_LC LC Separation cluster_MS Tandem Mass Spectrometer LC_Column Reversed-Phase C18 Column Lauroylmethionine (LM) Impurity A Impurity B Q1 Q1 Precursor Scan Selects LM [M+H]+ LC_Column->Q1 Eluent Q2 Q2 Collision Cell Fragments LM [M+H]+ Q1->Q2 Q3 Q3 Product Scan Selects specific LM Fragment Ion Q2->Q3 Detector Detector Q3->Detector Signal Generation caption Workflow for LC-MS/MS Purity Analysis. G cluster_hplc HPLC-UV Logic cluster_msms LC-MS/MS (MRM) Logic a Analyte and Impurity Co-elute b Single Peak Detected by UV a->b c Inaccurate Result (Purity Overestimated) b->c d Analyte and Impurity Co-elute e MS selects for Analyte's unique Precursor -> Product Ion Transition d->e f Accurate Result (Impurity Ignored) e->f caption Specificity comparison between HPLC-UV and LC-MS/MS.

Sources

Comparative

Evaluating Lauroylmethionine Biocompatibility Against Standard Surfactants: A Comprehensive Guide

Introduction: The Shift Toward Amino Acid-Based Surfactants In drug formulation, biologics stabilization, and personal care, surfactants are indispensable for solubilization and emulsification. However, standard petroche...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction: The Shift Toward Amino Acid-Based Surfactants

In drug formulation, biologics stabilization, and personal care, surfactants are indispensable for solubilization and emulsification. However, standard petrochemical-derived surfactants like Sodium Dodecyl Sulfate (SDS) and Triton X-100 are notorious for their cytotoxicity, inducing severe membrane disruption and protein denaturation.

Amino acid-based surfactants (AAS), specifically N-lauroyl methionine , represent a necessary paradigm shift. Synthesized via the condensation of lauric acid and the essential amino acid L-methionine, this amphiphilic molecule offers a highly biocompatible alternative[1]. Beyond basic surface activity, lauroyl methionine possesses unique 2 at both premicellar and micellar states, driven by its thioether group[2]. This guide provides a rigorous, data-driven comparison of lauroyl methionine against standard surfactants, detailing the mechanistic causality behind its superior biocompatibility and the self-validating protocols used to evaluate it.

Mechanistic Causality: Why is Lauroyl Methionine Milder?

The cytotoxicity of a surfactant is directly proportional to its ability to intercalate into and dissolve the phospholipid bilayer of cell membranes.

  • Standard Surfactants (e.g., SDS): The highly charged, compact sulfate headgroup of SDS exerts strong electrostatic repulsion, rapidly penetrating the lipid bilayer, extracting membrane proteins, and causing immediate cell lysis.

  • Lauroyl Methionine: The bulky, chiral amino acid headgroup creates steric hindrance, limiting deep membrane penetration. Furthermore, the carboxylate group ensures a milder, pH-dependent interaction with cellular surfaces. Crucially, the methionine residue acts as an endogenous reactive oxygen species (ROS) scavenger, protecting cells from oxidative stress during formulation exposure[2].

Mechanism Surfactant Surfactant Exposure SDS SDS / Triton X-100 (Standard) Surfactant->SDS AAS Lauroyl Methionine (Amino Acid Surfactant) Surfactant->AAS MembraneDisruption Deep Bilayer Penetration & Protein Denaturation SDS->MembraneDisruption MildInteraction Steric Hindrance & ROS Scavenging (Thioether) AAS->MildInteraction Toxicity High Cytotoxicity (Cell Lysis) MembraneDisruption->Toxicity Biocompatibility High Biocompatibility (Cell Survival) MildInteraction->Biocompatibility

Mechanistic divergence in cellular interaction between standard surfactants and lauroyl methionine.

Quantitative Data Presentation

To objectively benchmark lauroyl methionine, we compare its physicochemical and toxicological profile against industry standards. The data underscores that lauroyl methionine achieves effective surface tension reduction while drastically reducing 3[3].

ParameterN-Lauroyl MethionineSodium Dodecyl Sulfate (SDS)Triton X-100
Surfactant Class Anionic (Amino Acid-based)Anionic (Sulfate-based)Non-ionic (Ethoxylated)
Critical Micelle Concentration (CMC) ~1.2 - 2.5 mM8.2 mM0.24 mM
In Vitro Hemolysis (1% w/v) < 4% (Non-hemolytic)> 95% (Highly hemolytic)> 98% (Highly hemolytic)
Cytotoxicity IC50 (Fibroblasts) > 5.0 mM~ 0.05 mM~ 0.08 mM
Antioxidant Capacity High (Thioether oxidation)NoneNone
Biodegradability Rapidly degraded to natural metabolitesModeratePoor (Environmental persistence)

Experimental Methodologies: Self-Validating Protocols

As scientists, we must rely on robust, internally controlled assay systems. The following protocols are designed with built-in validation axes to ensure data integrity when evaluating surfactant biocompatibility.

Protocol 1: Critical Micelle Concentration (CMC) via Pyrene Fluorescence

Causality: CMC dictates the concentration at which monomers aggregate into micelles. Surfactant monomers are generally more toxic than micelles because free monomers easily insert into cell membranes. Pyrene is a hydrophobic fluorescent probe that shifts its emission spectrum upon partitioning into the hydrophobic core of a newly formed micelle.

  • Preparation: Prepare a stock solution of Pyrene in ethanol (1 mM). Aliquot into vials and evaporate the ethanol to leave a thin pyrene film.

  • Dilution Series: Add aqueous solutions of lauroyl methionine ranging from 0.01 mM to 10 mM to the pyrene vials. The final pyrene concentration must be constant (e.g., 1×10−6 M).

  • Equilibration: Sonicate for 15 minutes and incubate in the dark for 24 hours at 25°C to ensure complete micellar equilibration.

  • Measurement: Excite samples at 334 nm. Record emission intensities at 373 nm ( I1​ ) and 384 nm ( I3​ ).

  • Validation & Analysis: Plot the I1​/I3​ ratio against the logarithmic surfactant concentration. The sharp inflection point indicates the CMC. Self-validation: A sudden drop in the I1​/I3​ ratio confirms the formation of hydrophobic microenvironments, proving micellization.

Protocol 2: In Vitro Hemolysis Assay

Causality: Erythrocytes (RBCs) lack a nucleus and repair mechanisms, making their fragile membranes an ideal primary model for 3[3].

  • RBC Isolation: Collect fresh mammalian blood in EDTA tubes. Centrifuge at 1500 rpm for 10 min. Wash the RBC pellet three times with sterile PBS (pH 7.4) until the supernatant is clear.

  • Suspension: Prepare a 2% (v/v) RBC suspension in PBS.

  • Treatment: In a 96-well plate, mix 100 µL of RBC suspension with 100 µL of test surfactants (Lauroyl methionine, SDS, Triton X-100) at varying concentrations.

  • Internal Controls (Crucial):

    • Negative Control: 100 µL RBC + 100 µL PBS (0% lysis baseline).

    • Positive Control: 100 µL RBC + 100 µL 1% Triton X-100 (100% lysis baseline).

  • Incubation & Readout: Incubate at 37°C for 1 hour. Centrifuge the plate at 1500 rpm for 10 min to pellet intact cells. Transfer 100 µL of the supernatant to a new plate and measure absorbance at 540 nm (released hemoglobin).

  • Calculation: % Hemolysis =[(Abssample​−Absnegative​)/(Abspositive​−Absnegative​)]×100 .

Protocol 3: Cytotoxicity Evaluation (MTT Assay)

Causality: While hemolysis measures physical membrane disruption, the MTT assay measures mitochondrial metabolic activity, providing a holistic view of cellular health.

  • Cell Seeding: Seed human dermal fibroblasts (HDFs) in a 96-well plate at 1×104 cells/well in DMEM with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Exposure: Aspirate media and replace with fresh media containing lauroyl methionine or SDS (0.1 to 10 mM). Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Discard media and add 150 µL of DMSO to dissolve the formazan.

  • Quantification: Read absorbance at 570 nm. Calculate viability relative to the untreated control.

Workflow Synthesis 1. Biocatalytic Synthesis (Aminoacylase + Lauric Acid + Methionine) Physicochem 2. Physicochemical Profiling (Pyrene Assay for CMC) Synthesis->Physicochem InVitro 3. Biocompatibility Assays (Hemolysis & MTT Viability) Physicochem->InVitro Validation 4. Data Integration (Therapeutic Window Calculation) InVitro->Validation

Step-by-step experimental workflow for validating lauroyl methionine biocompatibility.

Conclusion

The empirical evidence strongly supports the transition from traditional harsh surfactants to amino acid-based alternatives. N-lauroyl methionine not only matches the surface-active performance of SDS but fundamentally bypasses its toxicity pathways. By leveraging steric hindrance and intrinsic antioxidant capacity, lauroyl methionine preserves membrane integrity and cellular metabolism, making it an optimal excipient for advanced drug delivery systems and sensitive topical formulations.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Amino Acid-Based Surfactants for Biomedical Applications Source: IntechOpen URL
  • The α-Substituent effect of amino acids on performance of N-Lauroyl amino acid surfactants Source: ResearchGate URL
  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants Source: ResearchGate URL
  • Advantages of Amino Acid-Based Surfactants over Traditional Surfactants Source: Yeser Chemicals URL

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauroylmethionine
Reactant of Route 2
Reactant of Route 2
Lauroylmethionine
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